molecular formula C9H5Cl2NO B8805608 5-chloro-1H-indole-2-carbonyl Chloride CAS No. 64507-05-7

5-chloro-1H-indole-2-carbonyl Chloride

Cat. No.: B8805608
CAS No.: 64507-05-7
M. Wt: 214.04 g/mol
InChI Key: LBBTVMUXRHWFQA-UHFFFAOYSA-N
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Description

5-chloro-1H-indole-2-carbonyl Chloride is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

5-Chloro-1H-indole-2-carbonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing:

  • Anticancer Agents : Research indicates that compounds derived from this compound exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives have been synthesized that target mutant EGFR and BRAF pathways, which are crucial in non-small cell lung cancer (NSCLC) treatment. Studies have reported IC50 values ranging from 29 nM to 78 nM for these compounds, demonstrating significant efficacy against cancer cells .
  • Anti-inflammatory and Analgesic Drugs : The compound serves as a precursor for synthesizing drugs aimed at reducing inflammation and pain, which are common therapeutic targets in modern medicine .

Biochemical Research

In biochemical research, this compound is employed to explore the biological activities of indole derivatives. These studies contribute to:

  • Understanding Biological Processes : The compound's derivatives are used to study various biological mechanisms, leading to the identification of new therapeutic agents .
  • Drug Design : The structural characteristics of this compound allow it to be a valuable scaffold for designing new drugs targeting specific biological pathways .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry, particularly in developing novel agrochemicals:

  • Crop Protection : Research is ongoing into using derivatives of this compound to enhance crop yield and protect against pests and diseases. This aligns with sustainable agriculture goals by reducing reliance on traditional pesticides .

Material Science

In material science, this compound is being investigated for its properties in:

  • Organic Electronics : Researchers are exploring its use in organic electronic devices due to its electronic properties that may enhance device performance .
  • Photonic Applications : The compound's unique structural features make it a candidate for applications in photonics, where materials need specific optical properties .

Analytical Chemistry

The compound also finds utility in analytical chemistry:

  • Chromatographic Techniques : It is utilized as a standard in various chromatographic methods, aiding in the analysis and quality control of chemical products .

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that derivatives of this compound showed potent anticancer activity against multiple cell lines, with specific focus on their ability to inhibit mutant EGFR/BRAF pathways. The findings highlighted the structure-activity relationship that could guide future drug design efforts .

CompoundCell Line TestedIC50 (µM)
Compound APanc-1 (Pancreatic)0.094
Compound BMCF-7 (Breast)0.099
Compound CA549 (Epithelial)0.595

Case Study 2: Agricultural Applications

Research has indicated that certain derivatives of this compound can enhance resistance to fungal pathogens in crops, suggesting its potential use as a biopesticide .

Properties

CAS No.

64507-05-7

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

5-chloro-1H-indole-2-carbonyl chloride

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H

InChI Key

LBBTVMUXRHWFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloroindole-2-carboxylic acid (59 mg, 0.30 mmol) was suspended in dichloromethane (10 mL). Oxalyl chloride (41 μL, 0.45 mmol) and N,N-dimethylformamide (5 μL) were added, and the reaction mixture was stirred at 25° C. for 1 hour. The mixture was concentrated, and the residue was dried under high vacuum to provide the crude product which was used without additional purification.
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
41 μL
Type
reactant
Reaction Step Two
Quantity
5 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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